4-Methyl-2-nitroaniline-d6

CAS No.:

Cat. No.: VC20431198

Molecular Formula: C7H8N2O2

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O2 |

|---|---|

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | 2,3,5-trideuterio-6-nitro-4-(trideuteriomethyl)aniline |

| Standard InChI | InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3,2D,3D,4D |

| Standard InChI Key | DLURHXYXQYMPLT-RLTMCGQMSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[N+](=O)[O-])N)[2H] |

| Canonical SMILES | CC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

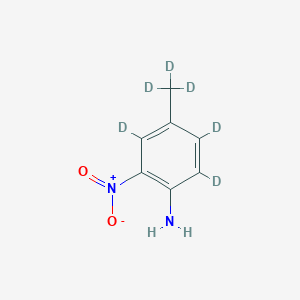

4-Methyl-2-nitroaniline-d6 belongs to the class of deuterated aromatic amines. Its structure features a benzene ring substituted with a methyl group at the para position, a nitro group at the ortho position relative to the amino group, and six deuterium atoms replacing hydrogens (Figure 1). The InChIKey (DLURHXYXQYMPLT-UHFFFAOYSA-N) and SMILES notation (C1(N)=CC=C(C)C=C1N+=O) confirm its stereochemistry .

Table 1: Key Chemical Identifiers

Synthesis and Manufacturing

The synthesis of 4-methyl-2-nitroaniline-d6 involves deuterium incorporation during the preparation of its non-deuterated counterpart. The parent compound, 4-methyl-2-nitroaniline (CAS 89-62-3), is synthesized via nitration of N-acetyl-p-toluidine followed by hydrolysis . For the deuterated variant, key steps include:

-

Amino Protection: 4-Methylaniline is treated with deuterated ethyl chloroformate (ClCO<sub>2</sub>CD<sub>2</sub>CD<sub>3</sub>) to form N-(p-tolyl) ethyl carbamate-d5 .

-

Nitration: Palladium acetate catalyzes nitration using tert-butyl nitrite in 1,4-dioxane-d<sub>8</sub> at 90°C under aerobic conditions .

-

Hydrolysis: Acidic hydrolysis removes the protecting group, yielding 4-methyl-2-nitroaniline-d6 with 80% isolated yield .

Table 2: Synthesis Conditions

Physical and Chemical Properties

The deuterated compound shares many properties with its protiated form but exhibits subtle differences due to isotopic effects:

-

Melting Point: Slightly elevated compared to 115–116°C (non-deuterated) .

-

Solubility: 0.2 g/L in water at 20°C, similar to the parent compound .

-

LogP: 0.568 (non-deuterated), indicating moderate lipophilicity .

Deuterium substitution reduces vibrational frequencies, which is critical in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The <sup>1</sup>H NMR spectrum of the non-deuterated compound shows aromatic protons at δ 6.8–7.5 ppm, while deuterated analogs exhibit signal depletion in these regions .

Applications in Scientific Research

Mechanistic Studies

Deuterated compounds like 4-methyl-2-nitroaniline-d6 are pivotal in elucidating reaction mechanisms. For example, kinetic isotope effects (KIE) studies leverage deuterium’s mass difference to probe hydrogen transfer steps in nitro-reduction reactions .

Spectroscopic Standards

The compound serves as an internal standard in mass spectrometry (MS) and NMR. Its molecular ion peak at m/z 158.19 aids in quantifying non-deuterated analogs via isotopic dilution .

Metabolic Tracing

In pharmacokinetics, deuterium labeling tracks metabolite pathways without altering chemical behavior. Studies using 4-methyl-2-nitroaniline-d6 have clarified hepatic clearance routes of nitroaromatics .

Spectroscopic Data

Mass Spectrometry:

-

Molecular ion peak at m/z 158.19 (C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>) .

-

Fragmentation patterns consistent with loss of NO<sub>2</sub> (46 Da) and CH<sub>3</sub> (15 Da) .

<sup>1</sup>H NMR (Non-deuterated):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume